[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a tert-butyl ester moiety. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.
Formation of the Carbamate Ester: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid methyl ester
- [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid ethyl ester
Uniqueness
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester moiety, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ester groups.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYLPAXDXBYGG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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